molecular formula C14H21N B3179955 3-(4-Tert-butylphenyl)pyrrolidine CAS No. 112937-98-1

3-(4-Tert-butylphenyl)pyrrolidine

Cat. No.: B3179955
CAS No.: 112937-98-1
M. Wt: 203.32 g/mol
InChI Key: NXHBJNLYTKHUTM-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)pyrrolidine is a pyrrolidine derivative characterized by a tert-butyl-substituted phenyl group at the 3-position of the pyrrolidine ring. Pyrrolidine, a five-membered saturated nitrogen heterocycle, serves as a versatile scaffold in medicinal chemistry due to its conformational rigidity and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name

3-(4-tert-butylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-14(2,3)13-6-4-11(5-7-13)12-8-9-15-10-12/h4-7,12,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHBJNLYTKHUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268717
Record name 3-[4-(1,1-Dimethylethyl)phenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112937-98-1
Record name 3-[4-(1,1-Dimethylethyl)phenyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112937-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(1,1-Dimethylethyl)phenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)pyrrolidine typically involves the reaction of 4-tert-butylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like toluene, followed by refluxing the mixture .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Tert-butylphenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

  • Phosphoryl Group : 2-(Bis(4-tert-butylphenyl)phosphoryl)pyrrolidine () incorporates a phosphoryl group, increasing molecular weight (383.5 g/mol) and polarity. This modification could enhance interactions with phosphate-binding regions in enzymes or receptors .
  • Its molecular weight (247.33 g/mol) is lower than the phosphorylated analog, reflecting differences in bioavailability .
  • Trifluoromethylphenoxy Analog: 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride () includes a trifluoromethyl group, which is electron-withdrawing and may alter electronic distribution across the pyrrolidine ring. The hydrochloride salt form enhances solubility but may introduce irritancy risks .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-(4-Tert-butylphenyl)pyrrolidine C₁₄H₂₁N 203.33 tert-butylphenyl High lipophilicity, steric bulk
D-Proline analog (compound 31) - - Proline ring 9-fold lower potency
2-(Bis(4-tert-butylphenyl)phosphoryl)pyrrolidine C₂₄H₃₄NOP 383.51 Phosphoryl group Enhanced polarity, potential kinase binding
trans-4-(4-Tert-butylphenyl)pyrrolidine-3-carboxylic acid C₁₅H₂₁NO₂ 247.33 Carboxylic acid Improved solubility, salt-forming capacity
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride C₁₁H₁₃ClF₃NO 267.68 Trifluoromethylphenoxy, HCl Crystalline solid, irritant

Biological Activity

3-(4-Tert-butylphenyl)pyrrolidine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological effects, and potential applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 4-tert-butylbenzaldehyde with pyrrolidine, often facilitated by a catalyst in solvents like ethanol or methanol. The resulting product is then converted to its hydrochloride salt for enhanced solubility and stability.

Chemical Properties:

PropertyValue
CAS No.2758004-07-6
Molecular FormulaC14H22ClN
Molecular Weight239.8 g/mol
Purity≥95%

This compound acts primarily through its interaction with specific receptors in the body. It has been shown to function as a ligand for various biological targets, including the histamine H3 receptor (H3R) and monoamine oxidase B (MAO B). These interactions can modulate neurotransmitter levels in the brain, which is particularly relevant for conditions such as Parkinson's disease (PD) and other neurodegenerative disorders .

Neuropharmacological Effects

Research indicates that compounds derived from the 4-tert-butylphenyl scaffold exhibit significant activity at the H3 receptor and as MAO B inhibitors. For instance, one study demonstrated that a derivative of this compound enhanced dopamine levels in rat brains by inhibiting MAO B activity, showing potential for treating PD .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of related compounds. A series of pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit prostaglandin and leukotriene synthesis. Some exhibited anti-inflammatory effects comparable to established drugs like indomethacin, but with reduced ulcerogenic risks .

Case Studies and Research Findings

  • Dual-Target Ligands : A study focused on designing dual-target ligands based on the 4-tert-butylphenoxy scaffold found that several compounds exhibited good affinity for H3R and potent inhibitory activity against MAO B. The most promising compound showed an IC50 value of 48 nM for MAO B inhibition, indicating strong potential for therapeutic applications in neurodegenerative diseases .
  • Safety and Efficacy : In vivo studies evaluated the safety profile and efficacy of these compounds in animal models. For example, a compound was tested for antiparkinsonian activity using a haloperidol-induced catalepsy model, demonstrating significant neuroprotective effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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